molecular formula C33H39NO5S B11830004 (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate

(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate

Cat. No.: B11830004
M. Wt: 561.7 g/mol
InChI Key: SBMQNMXCXKWSGF-KHMXVGBXSA-N
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Description

The compound “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” is a synthetic organic molecule It is characterized by its complex structure, which includes multiple chiral centers, a sulfonamide group, and a hydroxy-phenylallyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” involves multiple steps:

    Formation of the Indene Derivative: Starting from a suitable indene precursor, the compound is synthesized through a series of reactions including sulfonation, amination, and chiral resolution.

    Introduction of the Hydroxy-Phenylallyl Moiety: This step involves the coupling of the hydroxy-phenylallyl group to the indene derivative using reagents such as organometallic catalysts.

    Final Coupling with Octanoate: The final step involves esterification with octanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-phenylallyl moiety, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of halogenating agents or strong acids/bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may act as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Drug Development: It may have potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound could be explored for its potential therapeutic effects in treating diseases.

Industry

    Material Science: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)hexanoate
  • (1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)decanoate

Uniqueness

The uniqueness of “(1S,2R)-1-((4-methylphenyl)sulfonamido)-2,3-dihydro-1H-inden-2-yl (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoate” lies in its specific structural features, such as the combination of the sulfonamide group with the hydroxy-phenylallyl moiety and the octanoate ester. These features may confer unique chemical and biological properties.

Properties

Molecular Formula

C33H39NO5S

Molecular Weight

561.7 g/mol

IUPAC Name

[(1S,2R)-1-[(4-methylphenyl)sulfonylamino]-2,3-dihydro-1H-inden-2-yl] (2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoate

InChI

InChI=1S/C33H39NO5S/c1-3-4-5-9-16-29(30(35)22-19-25-12-7-6-8-13-25)33(36)39-31-23-26-14-10-11-15-28(26)32(31)34-40(37,38)27-20-17-24(2)18-21-27/h6-8,10-15,17-22,29-32,34-35H,3-5,9,16,23H2,1-2H3/b22-19+/t29-,30-,31+,32-/m0/s1

InChI Key

SBMQNMXCXKWSGF-KHMXVGBXSA-N

Isomeric SMILES

CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O[C@@H]2CC3=CC=CC=C3[C@@H]2NS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)OC2CC3=CC=CC=C3C2NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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